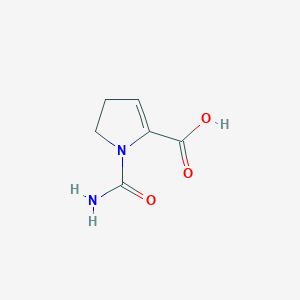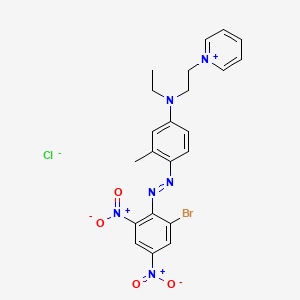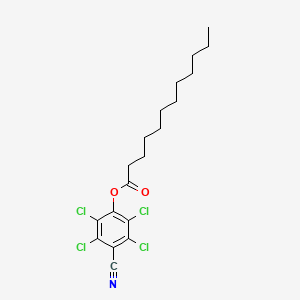
1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry. This compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom. The presence of both carbamoyl and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as manganese complexes or copper catalysts, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Catalytic copper(II) and air can be used as oxidants.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring .
Wissenschaftliche Forschungsanwendungen
1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. It may also participate in redox reactions, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxylic acid: A related compound with a similar pyrrole ring structure but lacking the carbamoyl group.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another pyrrole derivative with different substituents on the ring.
Uniqueness: 1-Carbamoyl-4,5-dihydro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to similar compounds .
Eigenschaften
CAS-Nummer |
66066-77-1 |
|---|---|
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
1-carbamoyl-2,3-dihydropyrrole-5-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h2H,1,3H2,(H2,7,11)(H,9,10) |
InChI-Schlüssel |
BENSRYRKCJTVRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=C1)C(=O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)


![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)


![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)



